REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:18])[NH:10][C:11]1[C:12](=[O:17])[NH:13][CH:14]=[CH:15][CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C(=O)N([I:26])C(=O)C1>C(Cl)Cl>[CH2:1]([O:8][C:9](=[O:18])[NH:10][C:11]1[C:12](=[O:17])[NH:13][CH:14]=[C:15]([I:26])[CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1C(NC=CC1)=O)=O
|
Name
|
|
Quantity
|
378 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
6.6 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred for a further 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the red solid washed with DCM (2 L) and Et2O (2 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The pale pink solid was dried on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1C(NC=C(C1)I)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 775 mmol | |
AMOUNT: MASS | 287 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |